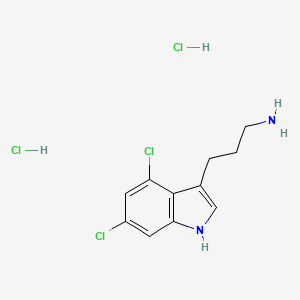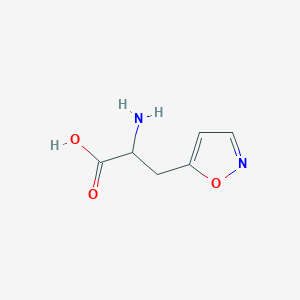![molecular formula C7H11N3O2 B13151930 3-[(2-Hydroxyethyl)(methyl)amino]-1,2-dihydropyrazin-2-one](/img/structure/B13151930.png)
3-[(2-Hydroxyethyl)(methyl)amino]-1,2-dihydropyrazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Hydroxyethyl)(methyl)amino]-1,2-dihydropyrazin-2-one is a heterocyclic compound that features a pyrazinone core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both hydroxyethyl and methylamino groups in its structure allows for diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Hydroxyethyl)(methyl)amino]-1,2-dihydropyrazin-2-one typically involves the reaction of 2-chloroethylamine hydrochloride with methylamine, followed by cyclization with glyoxal. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like sodium hydroxide to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. Additionally, purification steps like crystallization or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2-Hydroxyethyl)(methyl)amino]-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The pyrazinone ring can be reduced to form a dihydropyrazine derivative.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of 3-[(2-oxoethyl)(methyl)amino]-1,2-dihydropyrazin-2-one.
Reduction: Formation of 3-[(2-hydroxyethyl)(methyl)amino]-1,2,3,4-tetrahydropyrazine.
Substitution: Formation of N-alkyl or N-acyl derivatives of the compound.
Applications De Recherche Scientifique
3-[(2-Hydroxyethyl)(methyl)amino]-1,2-dihydropyrazin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-[(2-Hydroxyethyl)(methyl)amino]-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and methylamino groups can form hydrogen bonds and electrostatic interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Monoethanolamine: A primary amine used in various chemical processes.
Diethanolamine: A secondary amine with applications in gas treating and surfactant production.
Methyldiethanolamine: Used in amine gas treating and similar to the compound in terms of functional groups.
Uniqueness
3-[(2-Hydroxyethyl)(methyl)amino]-1,2-dihydropyrazin-2-one is unique due to its pyrazinone core structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H11N3O2 |
|---|---|
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
3-[2-hydroxyethyl(methyl)amino]-1H-pyrazin-2-one |
InChI |
InChI=1S/C7H11N3O2/c1-10(4-5-11)6-7(12)9-3-2-8-6/h2-3,11H,4-5H2,1H3,(H,9,12) |
Clé InChI |
LJFVGKSYLZKJGH-UHFFFAOYSA-N |
SMILES canonique |
CN(CCO)C1=NC=CNC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Bromoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13151869.png)

![[(3-Fluoro-4-methylphenyl)methyl][(3-fluorophenyl)methyl]amine](/img/structure/B13151881.png)





![6-Phenyl-[2,2'-bipyridin]-4(1H)-one](/img/structure/B13151916.png)
![7-butyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13151922.png)


